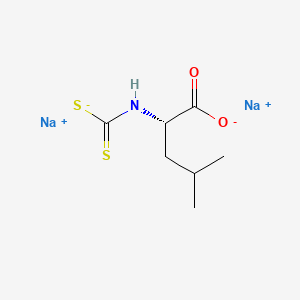
Leucine, N-(dithiocarboxy)-, L-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a derivative of the essential amino acid leucine. This compound is characterized by the presence of a dithiocarboxy group attached to the leucine molecule, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt typically involves the reaction of L-leucine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds under alkaline conditions, leading to the formation of the dithiocarboxy group on the leucine molecule. The resulting product is then neutralized with disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Leucine, N-(dithiocarboxy)-, L-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to yield the original leucine molecule.
Substitution: The dithiocarboxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced leucine, and various substituted leucine derivatives .
Applications De Recherche Scientifique
Leucine, N-(dithiocarboxy)-, L-, disodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
N-acetyl-L-leucine: A derivative used in the treatment of certain neurological disorders.
L-leucine methyl ester: Used in peptide synthesis and as a reagent in organic chemistry.
Uniqueness
Leucine, N-(dithiocarboxy)-, L-, disodium salt is unique due to the presence of the dithiocarboxy group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other leucine derivatives .
Propriétés
Numéro CAS |
75808-45-6 |
|---|---|
Formule moléculaire |
C7H11NNa2O2S2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate |
InChI |
InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1 |
Clé InChI |
HJWCAJATZWBIOK-XRIGFGBMSA-L |
SMILES isomérique |
CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
SMILES canonique |
CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

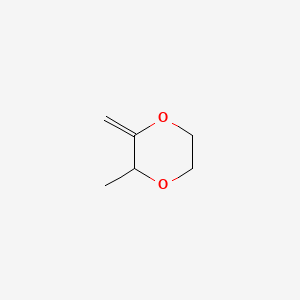
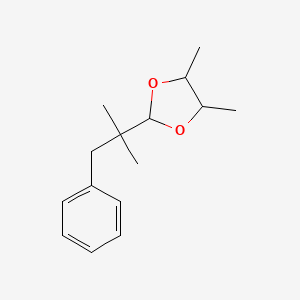
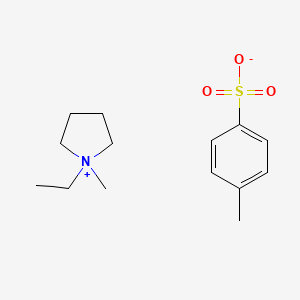
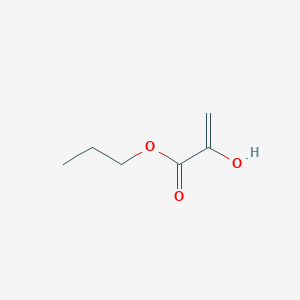
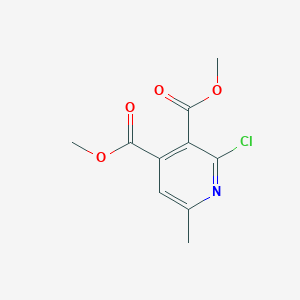
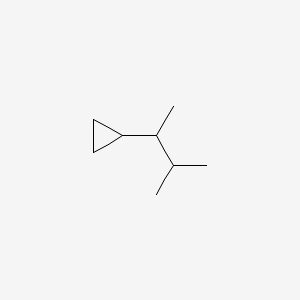


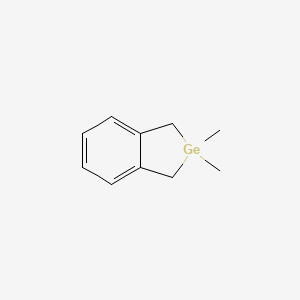
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)


